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molecular formula C12H20O4 B1606043 Diethyl (3-methylbut-2-enyl)malonate CAS No. 22539-80-6

Diethyl (3-methylbut-2-enyl)malonate

Cat. No. B1606043
M. Wt: 228.28 g/mol
InChI Key: UXBLYMUHQJDAFO-UHFFFAOYSA-N
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Patent
US05096838

Procedure details

422 mg (14.1 mmol, 80% mineral oil dispersion) sodium hydride was washed 3×, each with 5 mL pentane, and suspended in a mixture of 10 mL tetrahydrofuran and 5 mL dimethylformamide. 2.04 g (13.4 mmol) diethyl malonate was added, and the mixture stirred for 40 mins to form a clear light brown solution. Prenyl bromide (2.00 g, 13.4 mmol) was then added, and the solution refluxed for 1 hr. The reaction was quenched with water, acidified to pH 2 with 1N HCl, and extracted 2×, each with 10 mL diethyl ether. The organic phases were dried over MgSO4, filtered, and concentrated. Chromatography on a 2×18 cm column, packed with hexane and eluted with 50 mL each of 2%, 4%, 7%, 10%, and 15% diethyl ether/hexane, furnished 2.734 g of a clear colorless oil in 12 mL fractions 4-16.
Quantity
422 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
2.04 g
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].CCCCC.[C:8]([O:16][CH2:17][CH3:18])(=[O:15])[CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11].[CH2:19](Br)[CH:20]=[C:21]([CH3:23])[CH3:22]>O1CCCC1.CN(C)C=O>[CH3:22][C:21]([CH3:23])=[CH:20][CH2:19][CH:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[C:8]([O:16][CH2:17][CH3:18])=[O:15] |f:0.1|

Inputs

Step One
Name
Quantity
422 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
CCCCC
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
2.04 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Four
Name
Quantity
2 g
Type
reactant
Smiles
C(C=C(C)C)Br

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 40 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a clear light brown solution
TEMPERATURE
Type
TEMPERATURE
Details
the solution refluxed for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted 2×
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phases were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
eluted with 50 mL each of 2%, 4%, 7%, 10%, and 15% diethyl ether/hexane

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
CC(=CCC(C(=O)OCC)C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.734 g
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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